4-丁氧基-3-异丙基苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

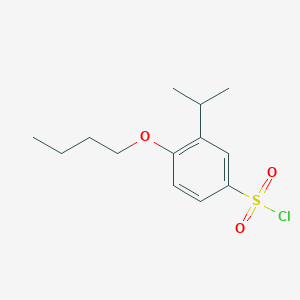

The molecular structure of 4-Butoxy-3-isopropylbenzenesulfonyl chloride consists of 13 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom. The InChI code for this compound is 1S/C13H19ClO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,4-5,8H2,1-3H3 .科学研究应用

- Applications : These probes find use in biomedical research, environmental monitoring, and food safety. Researchers explore new materials and technologies to improve their performance and applicability .

- Cascade Process : A one-pot synthesis converts abundant and inexpensive sulfonates (or sulfonic acids) into valuable sulfonyl fluorides. This method offers mild reaction conditions using readily available reagents .

Fluorescent Probes Design and Synthesis

Sulfonyl Fluorides Synthesis

作用机制

Target of Action

It’s known that benzylic halides, such as this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions occur at the benzylic position, which is the carbon atom adjacent to the aromatic ring .

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions. In an SN2 reaction, the nucleophile attacks the carbon atom at the benzylic position, leading to the inversion of configuration and expulsion of the leaving group . In an SN1 reaction, the leaving group departs first, forming a carbocation that is then attacked by the nucleophile .

Biochemical Pathways

The compound can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis for forming carbon-carbon bonds. This process involves the palladium-catalyzed coupling of an organoboron compound (the nucleophile) with an organic halide (the electrophile) .

Result of Action

The molecular and cellular effects of 4-Butoxy-3-isopropylbenzenesulfonyl chloride’s action depend on its specific targets and the nature of its interactions with these targets. As a participant in Suzuki–Miyaura cross-coupling reactions , it can contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of 4-Butoxy-3-isopropylbenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the rate of SN1 and SN2 reactions can be affected by the polarity of the solvent, temperature, and the presence of other substances . Furthermore, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by the choice of catalyst, base, and solvent, as well as the reaction temperature and time .

属性

IUPAC Name |

4-butoxy-3-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEANDZWPLMEIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-3-isopropylbenzenesulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)

![(Z)-methyl 2-(6-methyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016594.png)

![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)

![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3016605.png)

![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)

![methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3016611.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016613.png)